2,2,3,3,3-Pentafluoro-1-propanol
Overview
Description
2,2,3,3,3-Pentafluoro-1-propanol is a fluorinated alcohol with the molecular formula C3H3F5O. It is known for its unique chemical properties due to the presence of five fluorine atoms, which significantly influence its reactivity and applications. This compound is used in various scientific and industrial fields, including as a cleaning agent and in the synthesis of other chemicals .
Mechanism of Action
Target of Action
2,2,3,3,3-Pentafluoro-1-propanol (PFPOH) is primarily used as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) analyses . Its primary targets are various organic compounds that need to be detected and quantified, such as L-tryptophan, L-kynurenine, serotonin, and quinolinic acid .
Mode of Action
PFPOH interacts with its targets by chemically reacting with them to form derivatives that can be more easily detected and quantified by GC-MS . This interaction results in changes to the physical and chemical properties of the target compounds, making them more amenable to analysis.
Biochemical Pathways
The exact biochemical pathways affected by PFPOH are dependent on the specific target compounds. For example, when used as a derivatization reagent for L-tryptophan, L-kynurenine, serotonin, and quinolinic acid, PFPOH can affect the biochemical pathways involving these compounds .
Result of Action
The result of PFPOH’s action is the formation of derivatives of the target compounds that can be more easily detected and quantified by GC-MS . This allows for more accurate and sensitive analyses of these compounds in various samples.
Action Environment
The action of PFPOH can be influenced by various environmental factors. For example, it is a flammable liquid and vapor, and it can cause eye, skin, and respiratory tract irritation . Therefore, it should be handled with care in a controlled laboratory environment. It is also incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides .
Biochemical Analysis
Biochemical Properties
2,2,3,3,3-Pentafluoro-1-propanol has been used as a derivatization reagent in the detection of various biomolecules in human and rat plasma by GC-MS . It interacts with biomolecules such as L-tryptophan, L-kynurenine, serotonin, and quinolinic acid
Molecular Mechanism
It is known to be involved in the preparation of trifluoromethyl ynamines, which in turn convert aldehydes to α-trifluoromethyl-α,β-unsaturated amides
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,3,3-Pentafluoro-1-propanol can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene oxide with water, which yields the desired alcohol. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where hexafluoropropylene oxide is hydrolyzed. The process is optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters to maintain product quality .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoro-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form different fluorinated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include fluorinated aldehydes, acids, and substituted alcohols. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
2,2,3,3,3-Pentafluoro-1-propanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: This compound has four fluorine atoms and exhibits similar reactivity but with slightly different physical properties.
1,1,1,3,3,3-Hexafluoro-2-propanol: With six fluorine atoms, this compound is more reactive and has different applications compared to 2,2,3,3,3-Pentafluoro-1-propanol.
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct chemical properties. Its balance of reactivity and stability makes it suitable for a wide range of applications, from chemical synthesis to industrial cleaning .
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5O/c4-2(5,1-9)3(6,7)8/h9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQZJKGXDGNDFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059966 | |
Record name | 2:1 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | 2,2,3,3,3-Pentafluoro-1-propanol | |
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CAS No. |
422-05-9, 70983-62-9 | |
Record name | 2,2,3,3,3-Pentafluoropropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2,3,3,3-Pentafluoro-1-propanol | |
Source | ChemIDplus | |
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Record name | Alcohols, C3-11, beta-omega-perfluoro-omega-hydro | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070983629 | |
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Record name | 422-05-9 | |
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Record name | 1-Propanol, 2,2,3,3,3-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2:1 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
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Record name | 2,2,3,3,3-pentafluoropropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.376 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2,3,3,3-PENTAFLUOROPROPANOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPJ1S961SN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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